Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate
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Overview
Description
METHYL 4-({2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is a complex organic compound that features a bromophenyl group, an imidazolidinyl ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Imidazolidinyl Ring: This step often involves the reaction of a bromophenyl derivative with a suitable imidazolidinone precursor under controlled conditions.
Acetylation: The imidazolidinyl intermediate is then acetylated using acetic anhydride or a similar reagent.
Coupling with Benzoate: The final step involves coupling the acetylated imidazolidinyl compound with methyl 4-aminobenzoate under conditions that promote ester formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 4-({2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of METHYL 4-({2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways by inhibiting key enzymes or binding to receptor sites, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 4-{[({4-(2-BROMOPHENYL)-5-[(4-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE
- **METHYL 4-[({[3-(4-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETYL)AMINO]BENZOATE
Uniqueness
METHYL 4-({2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazolidinyl ring and bromophenyl group make it particularly versatile for various synthetic and research applications.
Properties
Molecular Formula |
C19H16BrN3O5 |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H16BrN3O5/c1-28-18(26)12-2-6-14(7-3-12)21-16(24)10-22-11-17(25)23(19(22)27)15-8-4-13(20)5-9-15/h2-9H,10-11H2,1H3,(H,21,24) |
InChI Key |
KNOYRTUSNJNOLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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